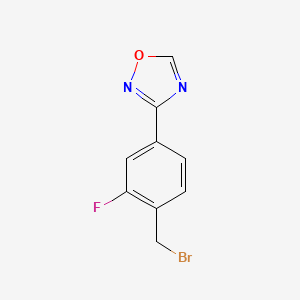

3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-[4-(bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O/c10-4-7-2-1-6(3-8(7)11)9-12-5-14-13-9/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKXTEJUTGXVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC=N2)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727475 | |

| Record name | 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146699-64-0 | |

| Record name | 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

mass spectrometry analysis of brominated oxadiazole compounds

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Brominated Oxadiazole Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the mass spectrometric analysis of brominated oxadiazole compounds, a class of molecules with significant interest in pharmaceutical and materials science.[1] As researchers and drug development professionals, a deep understanding of the analytical methodologies for these compounds is paramount for structural elucidation, metabolite identification, and quantitative analysis. This document moves beyond rote protocols to explain the underlying principles and strategic decisions that ensure data integrity and analytical success.

The Analytical Imperative: Why Mass Spectrometry for Brominated Oxadiazoles?

Oxadiazole heterocycles are privileged scaffolds in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1][2][3] The incorporation of a bromine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Mass spectrometry (MS) is an indispensable tool for their analysis due to its exceptional sensitivity and its ability to provide detailed structural information from minute sample quantities.[4]

The analytical challenge lies in the unique chemical nature of these compounds: a stable heterocyclic ring coupled with a heavy, isotopically distinct halogen. A successful MS analysis hinges on selecting the appropriate methodology to ionize the molecule, control its fragmentation, and interpret the resulting spectrum.

The First Critical Decision: Ionization Technique

The transformation of a neutral brominated oxadiazole into a gas-phase ion is the foundational step of MS analysis.[5] The choice of ionization technique dictates the nature of the resulting mass spectrum—whether it primarily shows the intact molecular ion or a rich pattern of fragment ions. The selection is therefore not arbitrary but a strategic choice based on the analytical goal.

Hard vs. Soft Ionization: A Causal Explanation

-

Hard Ionization (Electron Ionization - EI): Best suited for structural elucidation of volatile, thermally stable compounds. EI employs a high-energy electron beam (~70 eV) that imparts significant internal energy to the analyte, causing extensive and reproducible fragmentation.[6][7] While this provides a detailed structural "fingerprint" that can be searched against libraries, it often leads to the absence of a discernible molecular ion, making it difficult to determine the compound's initial mass.[7] For novel brominated oxadiazoles, this can be a significant drawback.

-

Soft Ionization (ESI, APCI): Preferred for pharmaceutical and metabolomic studies where confirming the molecular weight is critical.[8] These techniques impart less energy, preserving the intact molecule as a protonated [M+H]+, sodiated [M+Na]+, or deprotonated [M-H]- species.[9]

-

Electrospray Ionization (ESI): Ideal for polar, non-volatile molecules that are already charged or can be readily charged in solution. Given that many drug candidates are designed for biological systems, ESI is often the default choice, seamlessly coupling with liquid chromatography (LC).[6]

-

Atmospheric Pressure Chemical Ionization (APCI): A better choice for medium-polarity to non-polar compounds that are not easily ionized by ESI.[6][10] APCI uses a corona discharge to ionize the solvent, which then transfers a proton to the analyte.[6] It can handle higher flow rates and less pristine samples than ESI but may induce more in-source fragmentation.

-

The choice between ESI and APCI depends on the overall polarity of the brominated oxadiazole derivative. For many drug-like oxadiazoles, ESI in either positive or negative mode provides the requisite sensitivity and preserves the molecular ion.

Decoding the Signal: Fragmentation Patterns & Isotopic Signatures

Once ionized, the molecule's structure is interrogated through its fragmentation pattern, often induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).

The Bromine Isotopic Pattern: A Definitive Marker

The most unmistakable feature in the mass spectrum of a brominated compound is its isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[10] This results in a characteristic "doublet" for any ion containing a single bromine atom, with two peaks of nearly equal intensity separated by 2 Da. This pattern is a powerful diagnostic tool that provides immediate confirmation of the presence of bromine in the parent molecule and its fragments.[10]

Table 1: Characteristic Isotopic Patterns for Brominated Ions

| Number of Bromine Atoms | Ion Species | Relative Intensity Pattern | Mass Separation (Da) |

| 1 | [M] and [M+2] | ~1:1 | 2 |

| 2 | [M], [M+2], [M+4] | ~1:2:1 | 2, 2 |

| 3 | [M], [M+2], [M+4], [M+6] | ~1:3:3:1 | 2, 2, 2 |

Oxadiazole Ring Fragmentation

The fragmentation of the oxadiazole ring itself provides the next layer of structural information. While the exact pathway depends on the isomer (e.g., 1,2,4- vs. 1,3,4-oxadiazole) and the nature of its substituents, common fragmentation mechanisms have been identified.

Under Electron Ionization, 1,2,4-oxadiazole systems are known to undergo a characteristic Retro-Cycloaddition (RCA) fragmentation.[11] This involves the cleavage of the ring to produce nitrile and oxazirine-type fragments.[11] In softer ionization MS/MS experiments, cleavage of the bonds adjacent to the heteroatoms is also common, often leading to the loss of small neutral molecules or radicals.

Caption: Generalized MS/MS fragmentation pathways for a brominated oxadiazole.

A Self-Validating Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol outlines a robust, self-validating workflow for the quantitative analysis of a brominated oxadiazole drug candidate in a biological matrix, such as plasma.

Core Principle: Trustworthiness through Controls

Every step is designed to ensure the final data is reliable. This is achieved through system suitability tests, the use of an internal standard, and rigorous validation.

Step-by-Step Methodology

-

Sample Preparation (Protein Precipitation):

-

Rationale: To remove large macromolecules (like proteins) that interfere with LC-MS analysis and can foul the instrument. This is a simple but effective cleanup step.

-

Protocol:

-

Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of an internal standard (IS) solution. An ideal IS is a stable, isotopically-labeled version of the analyte (e.g., ¹³C₃- or D₄-labeled).[12] This co-elutes and experiences similar matrix effects, ensuring accurate quantification.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

-

Liquid Chromatography (LC) Separation:

-

Rationale: To separate the analyte from the IS and other matrix components before they enter the mass spectrometer. This reduces ion suppression and ensures specificity.

-

Protocol:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is a standard choice for drug-like molecules.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

-

Mass Spectrometry (MS) Detection:

-

Rationale: To specifically detect and quantify the analyte and IS using their unique mass-to-charge ratios and fragmentation patterns.

-

Protocol:

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 550 °C

-

Nebulizer Gas (N₂): 50 psi

-

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode monitors a predefined fragmentation (precursor ion → product ion).

-

MRM Transition for Analyte: e.g., m/z [M+H]+ → m/z [Fragment]+

-

MRM Transition for IS: e.g., m/z [M+4+H]+ → m/z [Fragment+4]+

-

-

System Suitability Test: Before running samples, inject a known concentration of the analyte and IS to confirm system performance (retention time stability, peak shape, and intensity).

-

-

Caption: A typical LC-MS/MS workflow for quantitative analysis.

Data Interpretation and Common Challenges

Interpreting the data requires a systematic approach:

-

Confirm the Molecular Ion: In the full scan spectrum, locate the isotopic doublet corresponding to the expected [M+H]+ or [M-H]-.

-

Analyze MS/MS Fragments: Ensure the product ions in the MRM transition are logical fragments of the parent molecule. The presence of a bromine doublet in a fragment confirms its composition.

-

Address Challenges:

-

Ion Suppression: Co-eluting matrix components can reduce the ionization efficiency of the analyte. The use of a stable isotope-labeled internal standard is the most effective way to correct for this.[12]

-

Thermal Instability: Some compounds can degrade in the high-temperature ion source.[10] If in-source decay is suspected, reducing the source temperature may be necessary.

-

Metabolite Identification: Brominated oxadiazoles can be metabolized (e.g., hydroxylation, debromination). This will result in predictable mass shifts from the parent drug (e.g., +16 Da for hydroxylation, -78/-80 Da for loss of Br). Searching for these mass shifts in chromatograms from dosed samples is a key strategy for metabolite discovery.

-

By combining a thoughtful selection of ionization and analysis techniques with a robust, validated protocol, researchers can confidently characterize and quantify brominated oxadiazole compounds, accelerating their journey through the research and development pipeline.

References

-

Avellone, G., Bongiorno, D., Buscemi, S., & Vivona, N. (2007). Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., Korsakov, M. K., Vol'khin, N. N., & Petukhov, S. S. (2021). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat blood plasma after ocular and intraperitoneal administration. Research Results in Pharmacology. Available at: [Link]

-

Watanabe, H., Maekawa, R., Iikuni, S., Kakae, M., Matsuo, N., Shirakawa, H., Kaneko, S., & Ono, M. (2022). Characterization of Radioiodinated Diaryl Oxadiazole Derivatives as SPECT Probes for Detection of Myelin in Multiple Sclerosis. ACS Chemical Neuroscience. Available at: [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]

-

Medhe, S. (2018). Ionization Techniques in Mass Spectrometry: A Review. ResearchGate. Available at: [Link]

-

Koistinen, J., Kärnä, A., & Kostiainen, R. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]

-

Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., Korsakov, M. K., Vol'khin, N. N., & Petukhov, S. S. (2021). Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Pharmacia. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Deprez, S., & Wishart, D. S. (2024). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Wiley Analytical Science. Available at: [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Emory University Department of Chemistry. Available at: [Link]

-

Waters Corporation. (n.d.). An Introduction to Mass Spectrometry Ionization. Waters Corporation. Available at: [Link]

-

Cariou, R., Antignac, J.-P., Debrauwer, L., Maume, D., Monteau, F., Zalko, D., le Bizec, B., & Andre, F. (2006). Comparison of Analytical Strategies for the Chromatographic and Mass Spectrometric Measurement of Brominated Flame Retardants: 1. Polybrominated Diphenylethers. Journal of Chromatographic Science. Available at: [Link]

-

Khokhlov, A. L., et al. (2021). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat blood plasma after ocular and intraperitoneal administration. Research Results in Pharmacology, 7(4), 55-65. Available at: [Link]

-

Scalvini, E., et al. (2024). Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. ACS Infectious Diseases. Available at: [Link]

-

Lebedev, A. T., & Zaikin, V. G. (2008). Recent problems and advances in mass spectrometry (Review). Journal of Analytical Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. researchgate.net [researchgate.net]

- 8. dspace.bsuedu.ru [dspace.bsuedu.ru]

- 9. masspec.scripps.edu [masspec.scripps.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

understanding the aromaticity and stability of the 1,2,4-oxadiazole ring

An In-Depth Technical Guide to the Aromaticity and Stability of the 1,2,4-Oxadiazole Ring

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold of immense interest in medicinal chemistry and materials science.[1][2] Its utility stems from its remarkable stability under physiological conditions and its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and modulate target selectivity.[2] This guide provides a comprehensive technical analysis of the core physicochemical properties that underpin its function: aromaticity and chemical stability. We will delve into the electronic structure, quantify its aromatic character through computational methods, and explore the factors governing its stability, particularly the inherent reactivity of the N-O bond. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical heterocyclic system.

The 1,2,4-Oxadiazole Core: Structure and Significance

Oxadiazoles are a class of five-membered heterocycles containing one oxygen and two nitrogen atoms. The 1,2,4-oxadiazole isomer is a planar ring system that has become a privileged scaffold in modern drug discovery.[2][3] Its prevalence is not accidental; the ring's rigid structure, capacity for hydrogen bonding, and electronic properties make it an attractive component for designing potent and selective therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][2][3]

A key driver for its widespread use is its function as a bioisostere of esters and amides.[2] The 1,2,4-oxadiazole ring mimics the steric and electronic properties of these groups while being resistant to cleavage by common metabolic enzymes like esterases and proteases. This strategic replacement can significantly improve a drug candidate's pharmacokinetic profile.

Electronic Structure and Aromaticity

The concept of aromaticity is central to understanding the stability and reactivity of the 1,2,4-oxadiazole ring. An aromatic system is characterized by a cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule).

The 1,2,4-oxadiazole ring contains 6 π-electrons: one from each of the two carbon atoms, one from the sp²-hybridized nitrogen at position 4, and a lone pair from the oxygen atom participating in the π-system. This satisfies Hückel's rule (n=1), conferring aromatic character to the ring. This electron delocalization contributes to the overall stability of the molecule.

However, the degree of aromaticity is not uniform across all heterocyclic systems. The presence of highly electronegative oxygen and nitrogen atoms leads to an uneven distribution of electron density, resulting in a π-deficient system with a "low level of aromaticity" compared to carbocyclic analogues like benzene.[4]

Caption: General workflow for the reductive ring-opening of the 1,2,4-oxadiazole core.

Thermal and Photochemical Rearrangements

The relatively low aromaticity also makes the 1,2,4-oxadiazole susceptible to rearrangement reactions under thermal or photochemical conditions, which can lead to the formation of other heterocyclic systems. The Boulton-Katritzky rearrangement is a well-documented thermal process where a nucleophilic side chain at the C3 position attacks the N2 atom, leading to cleavage of the O-N bond and formation of a new heterocyclic ring. While these conditions are not typically physiological, they are relevant during chemical synthesis and formulation, where elevated temperatures may be employed.

Influence of Substituents on Stability

The stability and reactivity of the 1,2,4-oxadiazole ring can be modulated by the electronic nature of its substituents at the C3 and C5 positions.

-

Electron-Withdrawing Groups (EWGs): EWGs can increase the electrophilicity of the ring carbons, potentially making them more susceptible to nucleophilic attack. However, they can also influence the stability of intermediates in ring-opening pathways. In some cases, EWGs on an attached aryl ring have been shown to increase the biological potency of 1,2,4-oxadiazole derivatives. [1]* Electron-Donating Groups (EDGs): EDGs can increase the electron density of the ring, which may enhance its stability against certain degradation pathways. The introduction of EDGs has been a successful strategy in modulating the anticancer activity of some 1,2,4-oxadiazole series. [3]

Methodologies for Characterization

A combination of spectroscopic and computational methods is essential for the comprehensive characterization of the aromaticity and stability of novel 1,2,4-oxadiazole derivatives.

Experimental Protocol: Computational Assessment of Aromaticity

This protocol describes a self-validating system for quantifying the aromaticity of a 1,2,4-oxadiazole derivative using DFT.

Objective: To calculate the NICS(0) value as a quantitative indicator of aromaticity.

Methodology:

-

Structure Optimization:

-

Construct the 3D structure of the 1,2,4-oxadiazole compound of interest using a molecular builder (e.g., GaussView, Avogadro).

-

Perform a full geometry optimization using a DFT method. The B3LYP functional with the 6-311+G** basis set is a robust and widely cited choice for this class of molecules. [5] * Verify that the optimization has converged to a true energy minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.

-

-

NICS Calculation:

-

Using the optimized geometry, set up a subsequent calculation for NMR properties.

-

Employ the Gauge-Independent Atomic Orbital (GIAO) method.

-

To calculate NICS(0), place a ghost atom (Bq) at the geometric center of the 1,2,4-oxadiazole ring. The coordinates for the ghost atom can be determined by averaging the coordinates of the five ring atoms.

-

Run the GIAO-DFT calculation at the same level of theory (B3LYP/6-311+G**).

-

-

Data Analysis:

-

From the output file, locate the calculated magnetic shielding tensor for the ghost atom (Bq).

-

The isotropic shielding value is the negative of the NICS value. A more negative NICS value indicates stronger aromatic character.

-

Compare the calculated NICS value to reference compounds (e.g., benzene, other oxadiazole isomers) to contextualize the degree of aromaticity.

-

Spectroscopic and Crystallographic Validation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. The chemical shifts of the ring protons and carbons provide direct evidence of the electronic environment. Aromatic protons typically resonate in the downfield region (δ 7-9 ppm), and the specific shifts can be correlated with the electron density at different positions of the ring.

-

X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides definitive proof of the ring's planarity and precise bond lengths. Shorter C-C and C-N bond lengths within the ring, intermediate between typical single and double bonds, are physical evidence of electron delocalization and aromatic character.

Conclusion: A Balanced Perspective for Drug Design

The 1,2,4-oxadiazole ring is a powerful tool in the arsenal of the medicinal chemist. Its stability is a product of its aromaticity, which allows it to serve as a robust scaffold and bioisostere. [2]However, this stability is not absolute. A thorough understanding of its primary liability—the weak and reductively cleavable O-N bond—is crucial for mitigating risks during drug development. [4]By leveraging modern computational tools to predict aromaticity and stability, and by employing rigorous experimental validation, researchers can rationally design 1,2,4-oxadiazole-containing molecules that balance therapeutic efficacy with an acceptable pharmacokinetic and safety profile.

References

-

Głuch-Lutwin, M., & Gryboś, R. (2017). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 10(3), 73. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Brito, L. C., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 281, 117001. [Link]

-

Baykov, S., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6679. [Link]

-

G, V., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. [Link]

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]

-

Conti, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(4), 380-396. [Link]

-

Zhang, M., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(13), 4252. [Link]

-

Conti, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. University of Milan Institutional Research Archive (IRIS). [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

Methodological & Application

Application Note: A Validated Protocol for In Vitro Enzyme Inhibition Assaying of Oxadiazole Compounds

Abstract

This comprehensive guide provides a detailed protocol for conducting in vitro enzyme inhibition assays tailored for the evaluation of oxadiazole-based compounds. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities, including the inhibition of various enzymes.[1][2] This document outlines the scientific principles, step-by-step procedures, data analysis, and troubleshooting of common issues to ensure the generation of robust and reproducible results. The protocol is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.

Introduction: The Significance of Oxadiazoles as Enzyme Inhibitors

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its favorable physicochemical properties and diverse pharmacological activities.[2][3] Compounds incorporating this scaffold have demonstrated inhibitory effects against a variety of enzymes, implicating them in the potential treatment of numerous diseases, including cancer, diabetes, and inflammatory conditions.[1][4][5][6] The ability of the oxadiazole moiety to participate in hydrogen bonding and other non-covalent interactions contributes to its capacity to bind to the active sites of enzymes.[2][3]

The primary objective of an in vitro enzyme inhibition assay is to determine the concentration at which a test compound, in this case, an oxadiazole derivative, reduces the activity of a specific enzyme by half. This value, known as the half-maximal inhibitory concentration (IC50), is a critical parameter for quantifying the potency of an inhibitor.[7]

This application note will detail a robust and versatile protocol that can be adapted for various enzymes and detection methods, with a focus on spectrophotometric and fluorometric assays.

Foundational Principles of Enzyme Inhibition Kinetics

Understanding the fundamentals of enzyme kinetics is paramount to designing and interpreting inhibition assays. Enzymes catalyze reactions by binding to substrates and converting them into products. The velocity of this reaction is influenced by the concentrations of the enzyme and substrate. The relationship between reaction velocity (V) and substrate concentration ([S]) is typically described by the Michaelis-Menten equation.

Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, which are the focus of this protocol, bind to the enzyme through non-covalent interactions and can be further categorized as:

-

Competitive Inhibitors: These inhibitors structurally resemble the substrate and compete for the same active site on the enzyme.[8]

-

Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.

-

Uncompetitive Inhibitors: These inhibitors bind only to the enzyme-substrate complex.

The type of inhibition can be determined by analyzing the effect of the inhibitor on the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) using graphical representations such as Lineweaver-Burk plots.[9]

Assay Design and Method Selection

The choice of assay method depends on the specific enzyme, the nature of the substrate and product, and the available instrumentation. The two most common methods for enzyme inhibition studies are spectrophotometric and fluorometric assays.[10]

-

Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as the reaction progresses.[11] This is suitable when either the substrate or the product has a distinct absorbance spectrum.[11]

-

Fluorometric Assays: These assays are generally more sensitive than spectrophotometric methods and rely on the measurement of fluorescence.[12] The reaction involves a substrate that is either non-fluorescent or has low fluorescence, which is converted into a highly fluorescent product by the enzyme.[12][13][14]

For high-throughput screening of oxadiazole libraries, microplate-based assays are recommended for both spectrophotometric and fluorometric methods to increase efficiency and reduce reagent consumption.[10]

Detailed Experimental Protocol

This protocol provides a generalized framework that should be optimized for the specific enzyme and oxadiazole compounds being investigated.

Materials and Reagents

-

Enzyme: Purified enzyme of interest at a known concentration.

-

Substrate: Specific substrate for the enzyme.

-

Oxadiazole Compounds: Synthesized and purified oxadiazole derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Buffer system appropriate for maintaining the optimal pH and ionic strength for enzyme activity.

-

Positive Control Inhibitor: A known inhibitor of the target enzyme.

-

96-well Microplates: Clear plates for colorimetric assays or black plates for fluorometric assays.[15]

-

Microplate Reader: Capable of measuring absorbance or fluorescence.

-

Multichannel Pipettes: For accurate and efficient liquid handling.

Preparation of Solutions

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the assay buffer. Aliquot and store at the recommended temperature to avoid repeated freeze-thaw cycles.

-

Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in the assay buffer.

-

Oxadiazole Compound Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) of the oxadiazole compounds in 100% DMSO.

-

Serial Dilutions of Oxadiazole Compounds: Perform serial dilutions of the oxadiazole stock solutions in the assay buffer to obtain a range of concentrations for testing. It is crucial to maintain a consistent final concentration of DMSO in all wells to minimize solvent effects.

Assay Procedure (96-Well Plate Format)

The following steps outline the procedure for a typical enzyme inhibition assay. All reactions should be performed in triplicate.

-

Plate Layout: Design the plate layout to include wells for the blank (no enzyme), negative control (enzyme and substrate, no inhibitor), positive control (enzyme, substrate, and known inhibitor), and the various concentrations of the test oxadiazole compounds.

-

Reaction Mixture Preparation:

-

Add the assay buffer to all wells.

-

Add the serially diluted oxadiazole compounds or the positive control inhibitor to the respective wells.

-

Add the enzyme solution to all wells except the blank.

-

Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the substrate solution to all wells to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the microplate in the reader.

-

For kinetic assays, measure the absorbance or fluorescence at regular intervals over a specific period.

-

For endpoint assays, stop the reaction after a fixed time (e.g., by adding a stop solution) and then measure the final absorbance or fluorescence.

-

Experimental Workflow Diagram

Caption: General workflow for the in vitro enzyme inhibition assay.

Data Analysis and Interpretation

Calculation of Percentage Inhibition

The percentage of enzyme inhibition is calculated using the following formula:

% Inhibition = [1 - (Vi / V0)] * 100

Where:

-

Vi is the initial reaction velocity in the presence of the inhibitor.

-

V0 is the initial reaction velocity in the absence of the inhibitor (negative control).

Determination of IC50 Value

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.

Quantitative Data Summary

| Parameter | Description |

| Enzyme Concentration | The final concentration of the enzyme in the assay well. |

| Substrate Concentration | The final concentration of the substrate in the assay well. |

| Inhibitor Concentrations | The range of final concentrations of the oxadiazole compound tested. |

| Incubation Time | The duration of the pre-incubation and reaction steps. |

| Temperature | The temperature at which the assay is performed. |

| Wavelength (Abs/Ex/Em) | The specific wavelengths used for absorbance or fluorescence measurements. |

| IC50 | The concentration of the inhibitor that causes 50% inhibition of enzyme activity. |

Troubleshooting Common Issues

| Issue | Possible Cause | Recommended Solution |

| High background signal | Autofluorescence of the oxadiazole compound. | Measure the fluorescence of the compound alone and subtract it from the assay readings. |

| Contaminated reagents. | Use fresh, high-purity reagents. | |

| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration. | Optimize the concentrations of the enzyme and substrate to achieve a robust signal. |

| Incorrect buffer conditions (pH, ionic strength). | Ensure the assay buffer is at the optimal pH for the enzyme. | |

| Poor reproducibility | Pipetting errors. | Use calibrated pipettes and ensure proper mixing.[15] |

| Inconsistent incubation times or temperatures. | Maintain precise control over time and temperature for all wells.[15] | |

| Incomplete inhibition at high inhibitor concentrations | Inhibitor insolubility. | Check the solubility of the oxadiazole compound in the assay buffer. |

| Irreversible inhibition. | Conduct further studies to investigate the mechanism of inhibition. |

Mechanism of Inhibition Studies

To elucidate the mechanism of inhibition (competitive, non-competitive, etc.), further kinetic studies are required. This involves performing the enzyme assay with varying concentrations of both the substrate and the oxadiazole inhibitor.[8] The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).[9]

Inhibition Types Diagram

Caption: Simplified representation of competitive and non-competitive inhibition.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the in vitro evaluation of oxadiazole compounds as enzyme inhibitors. By following these guidelines, researchers can obtain reliable and reproducible data on the inhibitory potency and mechanism of action of their novel compounds. Adherence to good laboratory practices, including the use of appropriate controls and careful optimization of assay conditions, is essential for the success of these studies. The insights gained from these assays are crucial for the advancement of drug discovery programs targeting enzymes.

References

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies.

- Microplate Enzyme Assay Using Fluorescence Original Reference.

- TROUBLESHOOTING GUIDE FOR ENZYM

- Enzyme inhibition and kinetics graphs (article). Khan Academy.

- Protocol for enzyme assays. The Royal Society of Chemistry.

- Enzyme Inhibitor Terms and Calcul

- All About Fluorometric Detection Assays. GoldBio.

- Enzyme Assays?. Thermo Fisher Scientific.

- The Fundamental Problem With Enzyme Inhibition Theory.

- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online.

- Fluorometric Enzyme Assays.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.

- Spectrophotometric Enzyme Assays.

- In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxyl

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.

- Mechanistic and kinetic studies of inhibition of enzymes. PubMed.

- Exploring 1,3,4-Oxadiazole Derivatives as Potent α-Amylase Inhibitors: Design, Synthesis, and Biological Evaluation.

- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC.

- Problems on Enzyme Kinetics and Enzyme Inhibition. YouTube.

- Spectrophotometric assay. Ossila.

- A Comprehensive Review on the Antidiabetic Activity of Oxadiazole Deriv

- 5.4: Enzyme Inhibition. Chemistry LibreTexts.

- Steady-st

- Enzyme Inhibition By Reaction Conditions. Sigma-Aldrich.

- Method of Enzyme Assay.

- How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. portlandpress.com [portlandpress.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 12. nrel.colostate.edu [nrel.colostate.edu]

- 13. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. docs.abcam.com [docs.abcam.com]

3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole for anticancer cell line screening

An In-Depth Guide to the Anticancer Cell Line Screening of 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole

Application Note & Protocols

Executive Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole , a novel synthetic compound with therapeutic potential. We detail a structured, hypothesis-driven workflow for screening this molecule against a panel of cancer cell lines. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices. This guide covers initial cytotoxicity screening to determine potency and selectivity, followed by secondary assays to elucidate the compound's mechanism of action, with a focus on apoptosis induction.

Scientific Rationale & Background

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Heterocyclic compounds are a rich source of pharmacologically active molecules, with the oxadiazole scaffold being of particular interest.

The 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. While its 1,3,4-isomer is more extensively studied, compounds featuring the 1,2,4-oxadiazole core have demonstrated significant potential.[1][2] Derivatives of oxadiazoles exhibit a wide range of biological activities, and their anticancer effects are often attributed to the inhibition of critical cellular machinery, including enzymes, kinases, and growth factors.[3][4]

Structural Features and Hypothesized Mechanism

The subject compound, 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole , possesses two key structural features that inform our screening strategy:

-

Bromomethyl Group (-CH₂Br): This functional group is a potential alkylating agent. The bromine atom is a good leaving group, making the adjacent carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules like DNA and proteins. This reactivity is a known mechanism for many established chemotherapeutic agents that induce cytotoxicity by causing DNA damage or irreversibly inhibiting key enzymes.

-

Fluorophenyl Group: The fluorine substitution can enhance metabolic stability and alter the electronic properties of the molecule, potentially improving its binding affinity to target proteins and enhancing membrane permeability.

Based on this structure, we hypothesize that the compound may exert its anticancer effects through one or more of the following mechanisms:

-

Induction of Apoptosis: Alkylating agents often trigger programmed cell death (apoptosis) in response to irreparable cellular damage.

-

Inhibition of Key Signaling Pathways: Many small molecules interfere with pro-survival signaling pathways that are constitutively active in cancer cells, such as the PI3K/Akt or NF-κB pathways.[5][6][7]

Our experimental design will therefore focus not only on quantifying cytotoxicity but also on validating these mechanistic hypotheses.

Overall Experimental Workflow

A tiered screening approach is recommended to efficiently characterize the compound's anticancer profile. This workflow ensures that resources are focused on the most promising aspects of the compound's activity.

Caption: High-level workflow for anticancer compound screening.

Detailed Protocols & Methodologies

Protocol 1: Compound Handling and Stock Solution Preparation

Rationale: Proper handling and solubilization are critical for obtaining reproducible results. Dimethyl sulfoxide (DMSO) is the standard solvent for most small molecules in cell-based assays due to its high solubilizing capacity and relatively low toxicity at working concentrations.

Materials:

-

3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole (solid)

-

Anhydrous DMSO

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in 100% anhydrous DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and light exposure.

-

Store aliquots at -20°C or -80°C for long-term stability.

Scientist's Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. All treatment conditions, including the vehicle control, must contain the same final concentration of DMSO.

Protocol 2: Cell Line Selection and Maintenance

Rationale: The choice of cell lines is crucial for assessing the breadth and selectivity of the compound's activity. A well-chosen panel should represent diverse cancer types and genetic backgrounds. The NCI-60 panel is a widely used resource for this purpose.[8][9] For initial screening, a representative subset is often sufficient.

Recommended Cell Line Panel (Example):

| Cell Line | Cancer Type | Rationale |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Represents hormone-responsive breast cancer. |

| MDA-MB-231 | Breast Adenocarcinoma | Represents aggressive, triple-negative breast cancer.[10] |

| A549 | Lung Carcinoma | A common model for non-small cell lung cancer.[11] |

| HT-29 | Colon Adenocarcinoma | A standard model for colorectal cancer.[10] |

| HEK-293 | Human Embryonic Kidney | Often used as a non-cancerous control for selectivity assessment. |

Procedure:

-

Culture cells in their recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[12]

-

Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for experiments.

Protocol 3: Primary Cytotoxicity Screening (Sulforhodamine B Assay)

Rationale: The Sulforhodamine B (SRB) assay is a colorimetric method that measures cell density based on the staining of total cellular protein.[13] It is a robust and reproducible method for cytotoxicity screening, as its measurement is independent of cellular metabolic activity, which can be a confounding factor in assays like the MTT.[14][15]

Materials:

-

Cultured cells in logarithmic growth phase

-

Sterile 96-well flat-bottom plates

-

Compound stock solution

-

Trichloroacetic acid (TCA), cold

-

SRB solution (0.4% w/v in 1% acetic acid)

-

10 mM TRIS base solution

-

Wash solution (1% acetic acid)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium. Add 100 µL of the diluted compound solutions to the wells, resulting in a final volume of 200 µL and the desired final concentrations. Include wells for "Vehicle Control" (DMSO only) and "No-Cell Control" (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

-

Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid. Remove excess water and allow the plates to air dry completely.[13][16]

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[16]

-

Post-Stain Wash: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[13] Air dry the plates again.

-

Solubilization: Add 200 µL of 10 mM TRIS base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 565 nm using a microplate reader.

Data Analysis:

-

Subtract the OD of the "No-Cell Control" from all other readings.

-

Calculate the percentage of cell growth inhibition relative to the "Vehicle Control".

-

Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 4: Apoptosis Detection by Annexin V & Propidium Iodide Staining

Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[17] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells where membrane integrity is compromised.[17]

Materials:

-

Cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from the culture plates.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example Cytotoxicity (IC₅₀) Data

| Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI) |

| MCF-7 | 5.2 ± 0.4 | 9.6 |

| MDA-MB-231 | 2.8 ± 0.3 | 17.9 |

| A549 | 8.1 ± 0.7 | 6.2 |

| HT-29 | 10.5 ± 1.1 | 4.8 |

| HEK-293 | > 50 | - |

| Selectivity Index (SI) = IC₅₀ in normal cells (HEK-293) / IC₅₀ in cancer cells. |

Interpretation: A higher SI value indicates greater selectivity for cancer cells over non-cancerous cells. In this example, the compound is most potent against the MDA-MB-231 cell line and shows good selectivity.

Table 2: Example Apoptosis Assay Data (% of Cells)

| Treatment | Healthy (AV-/PI-) | Early Apoptotic (AV+/PI-) | Late Apoptotic (AV+/PI+) |

| Vehicle Control | 94.1% | 3.2% | 2.7% |

| Compound (IC₅₀) | 55.3% | 32.5% | 12.2% |

| Compound (2x IC₅₀) | 21.7% | 48.9% | 29.4% |

Interpretation: The data shows a dose-dependent increase in the percentage of early and late apoptotic cells, confirming that the compound induces cell death via apoptosis.

Potential Mechanism of Action & Further Investigation

The induction of apoptosis by an alkylating agent often involves the activation of executioner caspases, such as Caspase-3 .[18] Caspase-3 is a critical mediator of programmed cell death, cleaving key cellular proteins and leading to the characteristic morphological changes of apoptosis.[19][20][21] A significant increase in apoptotic cells should correlate with the activation of Caspase-3.

Further investigation using Western blotting can probe specific signaling pathways.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Is NF-κB a good target for cancer therapy? Hopes and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dctd.cancer.gov [dctd.cancer.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. canvaxbiotech.com [canvaxbiotech.com]

- 15. researchgate.net [researchgate.net]

- 16. tiarisbiosciences.com [tiarisbiosciences.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. researchgate.net [researchgate.net]

- 21. Caspase 3 - Wikipedia [en.wikipedia.org]

Application Note: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and modulates pharmacokinetic properties.[1] This application note provides an in-depth guide to the prevalent methods for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles, focusing on the versatile and widely adopted route starting from amidoximes. We will explore the mechanistic underpinnings, compare various synthetic strategies, and provide detailed, field-proven protocols for key methodologies, including classical two-step procedures, modern one-pot syntheses using various coupling agents, and advanced techniques such as microwave-assisted reactions.

Introduction: The Significance of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[2][3] Its structural rigidity and ability to participate in hydrogen bonding interactions, while being resistant to hydrolytic cleavage, make it an attractive scaffold.[1] The most common and versatile synthetic approach involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, a reaction that can be broadly classified as a [4+1] cycloaddition, where four atoms originate from the amidoxime and one from the carboxyl component. This guide focuses on providing both the theoretical basis and practical protocols for researchers to confidently synthesize these valuable compounds.

The Core Reaction Pathway: Acylation and Cyclodehydration

The formation of a 1,2,4-oxadiazole from an amidoxime is fundamentally a two-stage process:

-

O-Acylation: The nucleophilic hydroxylamine moiety of the amidoxime attacks an activated carboxylic acid (such as an acyl chloride, anhydride, or an in-situ activated species) to form an O-acylamidoxime intermediate. This intermediate can sometimes be isolated but is often generated and used in situ.[4]

-

Cyclodehydration: The O-acylamidoxime intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. This step is typically the most challenging and often requires thermal energy or a specific promoter to proceed efficiently.[1][5]

Caption: General reaction mechanism for 1,2,4-oxadiazole formation.

Key Synthetic Methodologies and Protocols

The choice of synthetic method depends on substrate reactivity, desired scale, available equipment, and the need for a one-pot versus a two-step process. Below are detailed protocols for several robust and widely used methods.

Method A: Classical Two-Step Synthesis via Acyl Chlorides

This is a traditional and reliable method, particularly useful when the corresponding acyl chloride is commercially available or easily prepared. The distinct two-step nature allows for the isolation and purification of the O-acylamidoxime intermediate if desired.

Causality and Experimental Insights:

-

Acyl Chloride Reactivity: Acyl chlorides are highly reactive electrophiles, ensuring efficient acylation of the amidoxime, often at low temperatures.[6][7] However, their moisture sensitivity requires anhydrous reaction conditions.

-

Base: A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl byproduct, preventing protonation of the amidoxime and driving the reaction forward.

-

Cyclization: The thermal cyclization step is often performed in a high-boiling solvent like toluene, xylene, or DMF. The required temperature can vary significantly based on the electronic nature of the R1 and R2 groups.

Protocol 3.1: Synthesis of 3-phenyl-5-methyl-1,2,4-oxadiazole

Step 1: O-Acylation

-

Dissolve benzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Add pyridine (1.2 eq) and cool the solution to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acetylbenzamidoxime. This intermediate can be used directly or purified by recrystallization.

Step 2: Cyclodehydration

-

Dissolve the crude O-acetylbenzamidoxime from the previous step in toluene (~0.1 M).

-

Heat the mixture to reflux (approx. 110 °C) for 6-12 hours. Monitor the disappearance of the intermediate by TLC or LC-MS.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-5-methyl-1,2,4-oxadiazole.

Method B: One-Pot Synthesis with Carbodiimide Coupling Agents

Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), are standard reagents in peptide synthesis and are highly effective for the one-pot synthesis of 1,2,4-oxadiazoles directly from carboxylic acids. This method avoids the need to prepare reactive acyl chlorides.

Causality and Experimental Insights:

-

Activation Mechanism: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is susceptible to nucleophilic attack by the amidoxime. Additives like 1-hydroxybenzotriazole (HOBt) can be used to improve efficiency and suppress side reactions by forming an active ester intermediate.

-

One-Pot Advantage: The reaction proceeds in a single vessel by first activating the acid and then adding the amidoxime, followed by thermal cyclization. This improves operational efficiency.

-

Byproduct Removal: A major advantage of EDC is that its urea byproduct is water-soluble, simplifying purification compared to DCC, which produces a urea that must be filtered off.

Caption: Workflow for one-pot 1,2,4-oxadiazole synthesis using EDC.

Protocol 3.2: One-Pot EDC-Mediated Synthesis

-

To a solution of the carboxylic acid (1.1 eq) in a suitable solvent like DMF or DMA (~0.2 M), add EDC hydrochloride (1.5 eq).

-

Stir the mixture at room temperature for 20-30 minutes to pre-activate the acid.

-

Add the amidoxime (1.0 eq) to the reaction mixture.

-

Stir at room temperature for 1 hour to ensure complete formation of the O-acylamidoxime intermediate.

-

Heat the reaction mixture to 100-120 °C and maintain for 4-16 hours, monitoring by LC-MS.

-

After cooling, dilute the reaction with ethyl acetate and wash extensively with water to remove DMF and the EDC-urea byproduct.

-

Dry the organic layer, concentrate, and purify the residue by silica gel chromatography.

Method C: One-Pot Synthesis with Propylphosphonic Anhydride (T3P®)

T3P® is a remarkably efficient and mild coupling/dehydrating agent that has become popular for the synthesis of various heterocycles, including 1,2,4-oxadiazoles.[3][8] It offers a broad substrate scope and often results in cleaner reactions with high yields.

Causality and Experimental Insights:

-

Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride, which is a potent acylating agent. T3P® also acts as a powerful dehydrating agent, promoting the final cyclization step under relatively mild conditions.

-

Clean Byproducts: The byproducts of T3P® are water-soluble polyphosphonic acids, which are easily removed during aqueous workup.[9]

-

Solvent Choice: Ethyl acetate is a common and environmentally preferable solvent for T3P®-mediated reactions. A base like pyridine or N,N-diisopropylethylamine (DIPEA) is typically added.

Protocol 3.3: T3P®-Mediated Synthesis

-

Charge a reaction flask with the amidoxime (1.0 eq), carboxylic acid (1.1 eq), and pyridine (3.0 eq) in ethyl acetate (~0.2 M).

-

Add a 50 wt% solution of T3P® in ethyl acetate (1.5 eq) dropwise at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to 60-80 °C for 2-6 hours. Monitor the reaction by LC-MS.

-

After completion, cool the mixture to room temperature.

-

Wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Method D: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of chemical reactions, often reducing reaction times from hours to minutes.[6] This is particularly effective for the thermally-driven cyclodehydration step in 1,2,4-oxadiazole synthesis.

Causality and Experimental Insights:

-

Efficient Energy Transfer: Microwaves directly heat the solvent and reactants through dielectric heating, leading to rapid and uniform temperature increases that are difficult to achieve with conventional oil baths.

-

Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, simplifying the procedure and reducing waste.

-

Reaction Optimization: Microwave synthesis allows for rapid optimization of reaction conditions (temperature, time) due to the short reaction cycles.[6]

Protocol 3.4: Microwave-Assisted One-Pot Synthesis

-

In a microwave reaction vial, combine the amidoxime (1.0 eq), carboxylic acid (1.1 eq), and a coupling agent (e.g., EDC, 1.5 eq) in a high-boiling polar solvent like DMF or NMP (1-2 mL).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 140-160 °C) for 10-30 minutes.

-

After the reaction, cool the vial to room temperature.

-

Perform a standard aqueous workup as described in Protocol 3.2.

-

Purify the product by preparative HPLC or silica gel chromatography.

Comparative Summary of Methods

| Method | Coupling/Activating Agent | Temperature | Typical Time | Key Advantages | Key Disadvantages |

| A: Classical | Acyl Chloride | 0 °C to Reflux | 8-18 h | Reliable, well-established, intermediate can be isolated. | Two steps, requires anhydrous conditions, limited acyl chloride availability.[6] |

| B: Carbodiimide | EDC, DCC | RT to 120 °C | 5-18 h | One-pot, wide acid scope, water-soluble byproduct (EDC). | High temperatures often needed, DCC byproduct requires filtration. |

| C: T3P® | T3P® | 60-80 °C | 2-6 h | Fast, high yields, clean reaction, water-soluble byproducts.[3][8] | Reagent cost can be higher than traditional coupling agents. |

| D: Microwave | Various | 140-160 °C | 10-30 min | Extremely fast, enables difficult cyclizations, rapid optimization.[6] | Requires specialized equipment, potential for pressure buildup. |

| E: Room Temp | TBAF (cyclization promoter) | Room Temp | 1-16 h | Very mild conditions, suitable for heat-sensitive substrates.[1] | Often requires isolation of the O-acylamidoxime intermediate.[1] |

Troubleshooting and Key Considerations

-

Incomplete Cyclization: If the O-acylamidoxime intermediate persists, increase the reaction temperature or time. For difficult cyclizations, switching to a more powerful dehydrating agent like T3P® or employing microwave heating can be effective.

-

Low Yields: Ensure the amidoxime starting material is pure. Amidoximes can be unstable and should be used fresh or stored appropriately. Pre-activation of the carboxylic acid before adding the amidoxime is crucial for one-pot methods.

-

Substrate Scope: Electron-deficient amidoximes or sterically hindered carboxylic acids may require more forcing conditions or specialized reagents to react efficiently.[6]

-

Purification: The polarity of 3,5-disubstituted-1,2,4-oxadiazoles can vary widely. Careful selection of the chromatographic eluent system is necessary for effective purification.

Conclusion

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes is a robust and highly adaptable process central to modern drug discovery. By understanding the underlying mechanism and the distinct advantages of various methodologies—from classical two-step approaches to rapid, one-pot microwave protocols—researchers can select the optimal conditions for their specific synthetic targets. The protocols and insights provided in this guide serve as a comprehensive resource for the efficient and successful synthesis of this privileged heterocyclic scaffold.

References

- Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.

- Wang, Y., Sauer, D. R., & Djuric, S. W. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(24), 5553–5556.

- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537-545.

- Prakash, O., Kumar, R., & Kumar, S. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Journal of Heterocyclic Chemistry. Taylor & Francis.

- Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3338. MDPI.

- Plech, T., Wujec, M., & Paneth, P. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(10), 289. PubMed Central.

- Gribanov, I., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7552.

- Rostamizadeh, S., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. Indian Academy of Sciences.

- Sam, J. W., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(6), 1836-1841.

- Chen, J., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(28), 7667-7670. RSC Publishing.

- Augustine, J. K., et al. (2009). ChemInform Abstract: Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. ChemInform, 41(2).

- Li, T., et al. (2020). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters, 22(16), 6430-6434.

- Al-Ostath, A., et al. (2020). Bisindole-oxadiazole hybrids, T3P®-mediated synthesis, and appraisal of their apoptotic, antimetastatic, and computational Bcl-2 binding potential. Bioorganic Chemistry, 100, 103923. PubMed.

- Kaboudin, B., & Saadati, F. (2007). One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. Journal of Heterocyclic Chemistry, 44(1), 1151-1153. Sci-Hub.

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bisindole-oxadiazole hybrids, T3P® -mediated synthesis, and appraisal of their apoptotic, antimetastatic, and computational Bcl-2 binding potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving the reaction yield of 1,2,4-oxadiazole synthesis

Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic motif. As bioisosteres of amides and esters, 1,2,4-oxadiazoles are crucial scaffolds in medicinal chemistry, offering enhanced metabolic stability.[1][2] However, their synthesis can present unique challenges.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve issues in your experimental workflow, leading to improved reaction yields and product purity.

General Reaction Overview: The Amidoxime Route

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride).[2][3][4] This reaction typically proceeds in two key stages:

-

O-Acylation: The amidoxime reacts with the acylating agent to form an O-acylamidoxime intermediate.

-

Cyclodehydration: The intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the 1,2,4-oxadiazole ring.

The efficiency of each stage is highly dependent on the choice of reagents, catalysts, and reaction conditions.

Sources

- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

troubleshooting common side reactions in amidoxime to oxadiazole cyclization

Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles from amidoximes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic transformation. Here, we address common challenges and side reactions, providing in-depth, field-proven insights to optimize your experimental outcomes.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

The cyclization of an O-acyl amidoxime intermediate is often the most challenging step in forming the 1,2,4-oxadiazole ring.[1] This section provides a question-and-answer formatted guide to troubleshoot common issues you may encounter.

Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole

Question: My reaction is showing a low yield of the target oxadiazole, with the starting amidoxime being the major component recovered. What is happening?

Answer: This is a frequent issue that typically points to one of two primary causes: incomplete formation of the O-acyl amidoxime intermediate or failure of this intermediate to cyclize, leading to its hydrolysis.

Probable Cause 1: Inefficient Acylation of the Amidoxime.

The first step of the reaction is the acylation of the amidoxime. If this step is inefficient, there will be no intermediate to proceed to the cyclization.

Recommended Solutions:

-

Choice of Acylating Agent: Carboxylic acids activated in situ with coupling agents like DCC, EDC, or CDI are commonly used. For less reactive acids, conversion to a more reactive acyl chloride or anhydride may be necessary.[2]

-

Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated acid and the O-acyl intermediate. The choice of a suitable base is also critical. For acyl chlorides, a non-nucleophilic base like potassium carbonate can be effective.[1]

Probable Cause 2: Failure of the O-Acyl Amidoxime to Cyclize.

The O-acyl amidoxime intermediate has formed but is not converting to the final product. This can be due to insufficient energy to overcome the activation barrier for cyclization or hydrolysis of the intermediate.[1]

Recommended Solutions:

-

Thermal Cyclization: For thermally promoted cyclizations, ensure adequate heating. Refluxing in a high-boiling point aprotic solvent such as toluene or xylene may be required.[1] However, be aware that prolonged heating can lead to other side reactions.[1]

-

Base-Mediated Cyclization: Strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[1][2] Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization, often at room temperature.[1][3]

-

Microwave Irradiation: Microwave-assisted synthesis can often drive the cyclodehydration to completion in a much shorter time, minimizing byproduct formation.[1]

Issue 2: Presence of a Major Side Product with a Mass Corresponding to the Hydrolyzed O-Acyl Amidoxime

Question: My LC-MS analysis shows a significant peak corresponding to the mass of my amidoxime plus the acyl group, but not the cyclized oxadiazole. What does this indicate?

Answer: This indicates the successful formation of the O-acyl amidoxime intermediate, but its subsequent failure to cyclize and subsequent hydrolysis during workup or analysis.

Probable Cause: Cleavage of the O-Acyl Amidoxime.

This is a common side reaction, particularly under aqueous or protic conditions, or with prolonged heating.[1]

Recommended Solutions:

-

Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction and workup to prevent hydrolysis.

-

Minimize Reaction Time and Temperature: Optimize the reaction to minimize the time the O-acyl intermediate is exposed to heat.[1]

-

Alternative Cyclization Methods: Consider room temperature cyclization methods using superbases like NaOH/DMSO, which can be highly efficient and avoid thermal degradation.[3]

Issue 3: Formation of Isomeric or Other Heterocyclic Byproducts

Question: My NMR and MS data suggest the formation of an oxadiazole isomer or a completely different heterocyclic system. What could be the cause?

Answer: The formation of isomers or other heterocycles is often a result of molecular rearrangements, which are influenced by the reaction conditions and the substrate structure.

Probable Cause 1: Boulton-Katritzky Rearrangement (BKR).